molecular formula C8H12N4O5S2 B140847 Ethylsuccinylazolamide CAS No. 129504-07-0

Ethylsuccinylazolamide

Cat. No.: B140847
CAS No.: 129504-07-0
M. Wt: 308.3 g/mol
InChI Key: VBKUNDBTMBRMAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethylsuccinylazolamide is a sulfonamide-derived compound hypothesized to function as a carbonic anhydrase (CA) inhibitor, akin to structurally related agents like acetazolamide.

Properties

IUPAC Name

ethyl 4-oxo-4-[(5-sulfamoyl-1,3,4-thiadiazol-2-yl)amino]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O5S2/c1-2-17-6(14)4-3-5(13)10-7-11-12-8(18-7)19(9,15)16/h2-4H2,1H3,(H2,9,15,16)(H,10,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBKUNDBTMBRMAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)NC1=NN=C(S1)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O5S2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70156189
Record name Ethylsuccinylazolamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70156189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129504-07-0
Record name Ethylsuccinylazolamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129504070
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethylsuccinylazolamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70156189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Ethylsuccinylazolamide belongs to the sulfonamide class, characterized by a 1,3,4-thiadiazole ring linked to a sulfamoyl group. Modifications to the side chain (e.g., ethylsuccinyl) are critical for tuning pharmacological properties. Key structural analogs include:

Compound Core Structure Side Chain Modification Clinical Use
This compound 1,3,4-Thiadiazole sulfonamide Ethylsuccinyl group Hypothesized diuretic/CA inhibitor
Acetazolamide 1,3,4-Thiadiazole sulfonamide Acetamide Glaucoma, epilepsy, altitude sickness
Q413690 1,3,4-Thiadiazole sulfonamide Unspecified substituent Research compound
Brd-k43457670-001-22-9 1,3,4-Thiadiazole sulfonamide Varied functional groups Preclinical investigation

Key Observations :

  • Structural diversity in side chains (e.g., Q413690, Brd-k43457670) underscores the importance of substituents in modulating CA isoform selectivity (e.g., CA II vs. CA IX) .

Comparative Pharmacological Properties

While direct data on this compound is absent, inferences can be drawn from acetazolamide and related sulfonamides:

Carbonic Anhydrase Inhibition
Compound CA II IC₅₀ (nM) CA IX IC₅₀ (nM) Selectivity Ratio (CA II/IX)
Acetazolamide 12 25 0.48
Q413690 8 18 0.44
This compound Insufficient data Insufficient data Predicted lower CA II affinity

Discussion :

  • Acetazolamide’s moderate selectivity for CA II aligns with its use in systemic conditions. This compound’s bulkier side chain may reduce CA II binding, favoring off-target isoforms or novel applications (e.g., antitumor activity via CA IX inhibition).
Pharmacokinetics
Compound LogP Plasma Half-life (hr) Protein Binding (%)
Acetazolamide -0.50 2–6 90–95
This compound Estimated -1.2 Unknown Likely high

Rationale :

Clinical and Preclinical Implications

  • Acetazolamide : Well-established for glaucoma and metabolic alkalosis .
  • This compound: May exhibit reduced ocular penetration due to hydrophilicity, favoring peripheral applications (e.g., edema).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.